molecular formula C23H48NO7P B10795741 Stearoyl lysophosphatidylethanolamine CAS No. 51827-57-7

Stearoyl lysophosphatidylethanolamine

Cat. No.: B10795741
CAS No.: 51827-57-7
M. Wt: 481.6 g/mol
InChI Key: BBYWOYAFBUOUFP-UHFFFAOYSA-N
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Description

Stearoyl lysophosphatidylethanolamine is a lysophospholipid, a type of lipid molecule that is a deacylated product of phosphatidylethanolamine. It is characterized by the presence of a stearoyl group attached to the glycerol backbone. This compound is a minor component of cell membranes and plays a role in various biological processes, including cell signaling and membrane dynamics .

Preparation Methods

Synthetic Routes and Reaction Conditions: Stearoyl lysophosphatidylethanolamine can be synthesized through the hydrolysis of phosphatidylethanolamine by the action of phospholipase A1 or A2. The reaction typically involves the use of an aqueous buffer solution at a specific pH and temperature to facilitate the enzymatic activity .

Industrial Production Methods: Industrial production of this compound involves the extraction of phosphatidylethanolamine from natural sources, followed by enzymatic hydrolysis. The process is optimized to ensure high yield and purity of the final product. Advanced techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) are used for the purification and quantification of the compound .

Chemical Reactions Analysis

Types of Reactions: Stearoyl lysophosphatidylethanolamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of hydroperoxides, while reduction may result in the formation of alcohols .

Scientific Research Applications

Stearoyl lysophosphatidylethanolamine has a wide range of scientific research applications, including:

Mechanism of Action

Stearoyl lysophosphatidylethanolamine exerts its effects through various molecular targets and pathways. It is known to interact with cell membrane receptors and enzymes, leading to the activation of signaling pathways involved in cell proliferation, migration, and apoptosis. The compound also plays a role in the regulation of lipid metabolism and inflammation .

Comparison with Similar Compounds

    Lysophosphatidylcholine: Another lysophospholipid with a choline head group.

    Lysophosphatidylinositol: A lysophospholipid with an inositol head group.

    Lysophosphatidylserine: A lysophospholipid with a serine head group.

Uniqueness: Stearoyl lysophosphatidylethanolamine is unique due to its specific fatty acid composition and its role in specific biological processes. Unlike other lysophospholipids, it has been shown to have distinct effects on lipid metabolism and cell signaling, making it a valuable compound for scientific research .

Properties

IUPAC Name

[3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-hydroxypropyl] octadecanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H48NO7P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23(26)29-20-22(25)21-31-32(27,28)30-19-18-24/h22,25H,2-21,24H2,1H3,(H,27,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBYWOYAFBUOUFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H48NO7P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501263636
Record name 1-Stearoyl-3-glycerylphosphorylethanolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501263636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

481.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51827-57-7
Record name 1-Stearoyl-3-glycerylphosphorylethanolamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51827-57-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Stearoyl-3-glycerylphosphorylethanolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501263636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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